An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-L-proline
An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-L-proline
Introduction
1-Ethyl-L-proline, with the IUPAC name (2S)-1-ethylpyrrolidine-2-carboxylic acid, is a derivative of the proteinogenic amino acid L-proline.[1] As researchers and drug development professionals delve into the nuanced world of peptide and small molecule therapeutics, understanding the fundamental physicochemical properties of such modified amino acids is paramount. These properties govern a molecule's behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability. This guide provides a comprehensive overview of the core physicochemical characteristics of 1-ethyl-L-proline, detailing not just the what, but the why and how of their determination.
The N-ethylation of the proline ring introduces a significant modification compared to its parent amino acid.[2] This substitution can impact the conformational rigidity of the pyrrolidine ring, alter its hydrogen bonding capacity, and modify its lipophilicity, thereby offering a unique tool for medicinal chemists to fine-tune the properties of proline-containing compounds.[2][3]
This document is structured to provide both a summary of the known properties of 1-ethyl-L-proline and a detailed guide to the experimental methodologies required for their robust characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Core Physicochemical Properties
A summary of the key physicochemical identifiers and computed properties for 1-ethyl-L-proline is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental determination remains the gold standard for accuracy.
| Property | Value | Source |
| IUPAC Name | (2S)-1-ethylpyrrolidine-2-carboxylic acid | PubChem[1] |
| CAS Number | 98435-76-8 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 143.18 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Computed LogP | -1.5 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step methodologies for the experimental characterization of 1-ethyl-L-proline. The rationale behind each experimental choice is explained to provide a deeper understanding of the principles at play.
Melting Point Determination
The melting point of a pure solid is a sharp, characteristic physical constant that is invaluable for identification and purity assessment. For amino acid derivatives, the capillary method using a digital melting point apparatus, such as a Mel-Temp, is a standard and reliable technique.
-
Sample Preparation:
-
Ensure the 1-ethyl-L-proline sample is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[4]
-
Finely powder a small amount of the sample.
-
Load the sample into a capillary tube by tapping the open end of the tube into the powder, then inverting and tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.[5][6]
-
-
Initial Rapid Determination:
-
Place the capillary tube into the heating block of the Mel-Temp apparatus.[7]
-
Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range. This initial scan prevents time-consuming slow ramps for completely unknown samples.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.
-
Prepare a fresh capillary with the sample.
-
Set the heating rate to a slow ramp, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[6][8]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[8]
-
Perform the measurement in triplicate to ensure reproducibility.
-
A sharp melting range (typically 0.5-1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. The slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement.[4]
Acid Dissociation Constant (pKa) Determination
The pKa values of the carboxylic acid and the tertiary amine of 1-ethyl-L-proline are critical for understanding its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological interactions. Potentiometric titration is a robust method for determining pKa values.
-
Solution Preparation:
-
Prepare a standard solution of 1-ethyl-L-proline (e.g., 0.1 M) in deionized water.
-
Standardize solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[9]
-
Pipette a known volume (e.g., 20 mL) of the 1-ethyl-L-proline solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
To determine the pKa of the carboxylic acid, titrate the solution with the standardized NaOH, adding small, precise increments (e.g., 0.2 mL) and recording the pH after each addition. Continue until the pH reaches approximately 12.[9]
-
To determine the pKa of the tertiary amine, start with a fresh sample of the 1-ethyl-L-proline solution and titrate with the standardized HCl in a similar incremental manner until the pH drops to approximately 2.[10]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized. This corresponds to the midpoint of the flat "buffer region" on the titration curve.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point, and the pKa can be determined from the pH at half of this volume.
-
If 1-ethyl-L-proline possesses a suitable chromophore near its ionizable groups, UV-Vis spectrophotometry can be a highly sensitive method for pKa determination, requiring less sample than potentiometric titration.[11][12]
-
Procedure:
-
Prepare a series of buffer solutions with a constant ionic strength and varying pH values (e.g., from pH 2 to 12).
-
Add a constant amount of a stock solution of 1-ethyl-L-proline to each buffer.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[13][14]
-
Caption: Workflow for pKa determination of 1-ethyl-L-proline.
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The solubility of 1-ethyl-L-proline should be assessed in aqueous solutions at various pH values and in relevant organic solvents.
-
Sample Preparation:
-
Add an excess amount of solid 1-ethyl-L-proline to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge or filter the suspensions to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of 1-ethyl-L-proline in the supernatant using a suitable analytical method, such as HPLC with UV detection or mass spectrometry.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 1-ethyl-L-proline of known concentrations.
-
Calculate the solubility from the measured concentration of the saturated solution.
-
The ethyl group on the nitrogen is expected to increase the lipophilicity of 1-ethyl-L-proline compared to L-proline, potentially leading to lower aqueous solubility and higher solubility in organic solvents. The ionization state, dictated by the pH and pKa values, will significantly influence aqueous solubility. The zwitterionic form, present at the isoelectric point (pI), typically exhibits the lowest aqueous solubility.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of 1-ethyl-L-proline.
¹H and ¹³C NMR are essential for confirming the chemical structure.
-
¹H NMR: Will show characteristic signals for the ethyl group (a quartet and a triplet), as well as the protons on the pyrrolidine ring and the alpha-proton.
-
¹³C NMR: Will confirm the presence of the seven carbon atoms in their distinct chemical environments.
-
Sample Preparation:
-
Dissolve 5-10 mg of 1-ethyl-L-proline in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
FT-IR provides information about the functional groups present in the molecule.
-
Expected Absorptions:
-
A broad O-H stretch from the carboxylic acid.
-
C-H stretching from the ethyl and pyrrolidine groups.
-
A strong C=O stretch from the carboxylic acid.
-
C-N stretching from the tertiary amine.
-
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[15]
-
-
Data Acquisition:
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or pure KBr to subtract from the sample spectrum.
-
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Expected m/z: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 144.18.
-
Sample Preparation:
-
Prepare a dilute solution of 1-ethyl-L-proline in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via direct injection or after separation by liquid chromatography (LC-MS).
-
Acquire the mass spectrum in the appropriate mass range.
-
Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain fragmentation data for further structural confirmation.
-
Caption: Workflow for the structural elucidation of 1-ethyl-L-proline.
Conclusion
The physicochemical properties of 1-ethyl-L-proline are fundamental to its application in research and development. While comprehensive experimental data for this specific molecule is not widely published, this guide provides a robust framework for its characterization. By employing the detailed protocols for determining melting point, pKa, solubility, and spectroscopic characteristics, researchers can generate the high-quality, reliable data necessary for informed decision-making in their scientific endeavors. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel amino acid derivatives, serving as a valuable resource for the scientific community.
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